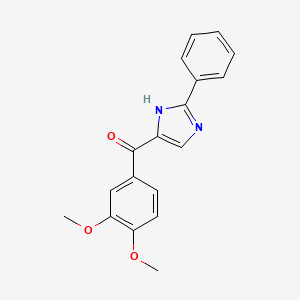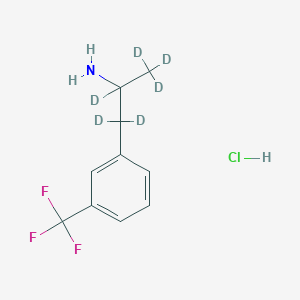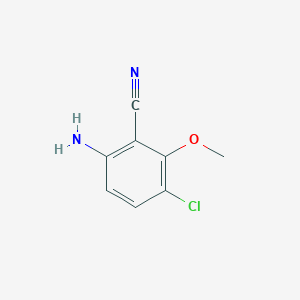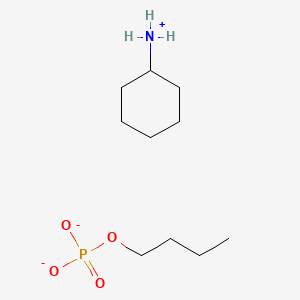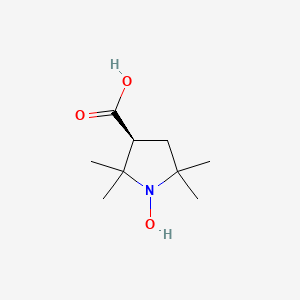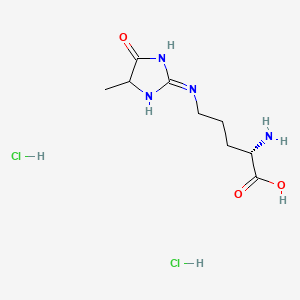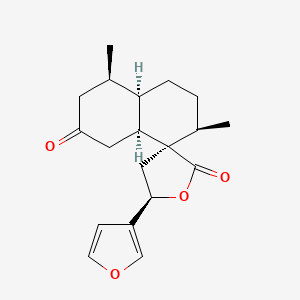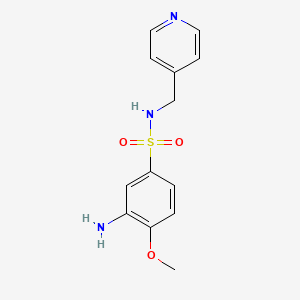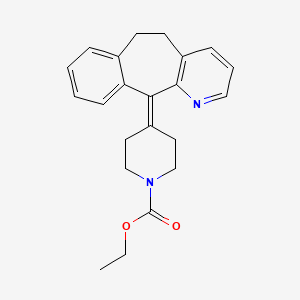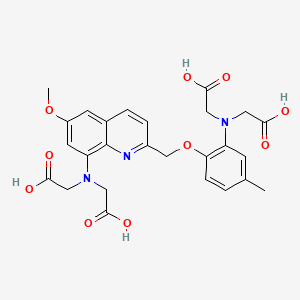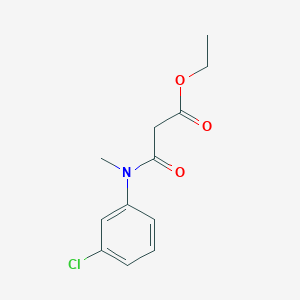
Ethyl 3-((3-chlorophenyl)(methyl)amino)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3-chloro-N-methylanilino)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ester functional group, a chloro-substituted aromatic ring, and a secondary amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-chloro-N-methylanilino)-3-oxopropanoate typically involves a multi-step process. One common method includes the reaction of ethyl acetoacetate with 3-chloro-N-methylaniline under acidic or basic conditions to form the desired ester. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of ethyl 3-(3-chloro-N-methylanilino)-3-oxopropanoate may involve large-scale batch or continuous processes. The use of automated reactors and precise control systems helps in maintaining consistent quality and efficiency. The raw materials are typically sourced in bulk, and the reaction parameters are optimized for scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-chloro-N-methylanilino)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Ethyl 3-(3-chloro-N-methylanilino)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-(3-chloro-N-methylanilino)-3-oxopropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates, which may interact with enzymes or receptors in biological systems. The chloro-substituted aromatic ring and secondary amine can also participate in various biochemical pathways, influencing the compound’s overall activity.
Comparison with Similar Compounds
Ethyl 3-(3-chloro-N-methylanilino)-3-oxopropanoate can be compared with similar compounds such as:
Ethyl 3-(3-chloroanilino)-3-oxopropanoate: Lacks the N-methyl group, which may affect its reactivity and biological activity.
Ethyl 3-(3-bromo-N-methylanilino)-3-oxopropanoate: Contains a bromo group instead of a chloro group, leading to different chemical properties and reactivity.
Ethyl 3-(3-methylanilino)-3-oxopropanoate: Lacks the chloro group, which can significantly alter its chemical behavior and applications.
Properties
Molecular Formula |
C12H14ClNO3 |
|---|---|
Molecular Weight |
255.70 g/mol |
IUPAC Name |
ethyl 3-(3-chloro-N-methylanilino)-3-oxopropanoate |
InChI |
InChI=1S/C12H14ClNO3/c1-3-17-12(16)8-11(15)14(2)10-6-4-5-9(13)7-10/h4-7H,3,8H2,1-2H3 |
InChI Key |
UBOXMTZTEVMORN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)N(C)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


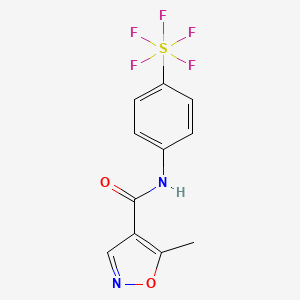
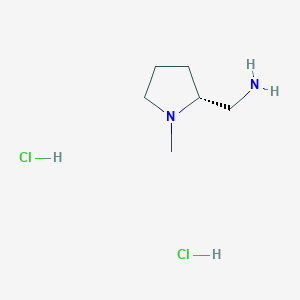
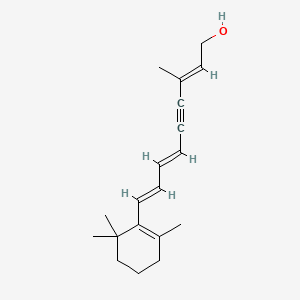
![2,6-Difluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13849924.png)
